molecular formula C15H12BrNO B8572383 1-Bromo-4-cyano-3-(4-methoxy-benzyl)-benzene

1-Bromo-4-cyano-3-(4-methoxy-benzyl)-benzene

Cat. No. B8572383
M. Wt: 302.16 g/mol
InChI Key: MMJMQQHLKXHKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-cyano-3-(4-methoxy-benzyl)-benzene is a useful research compound. Its molecular formula is C15H12BrNO and its molecular weight is 302.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-cyano-3-(4-methoxy-benzyl)-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-cyano-3-(4-methoxy-benzyl)-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Bromo-4-cyano-3-(4-methoxy-benzyl)-benzene

Molecular Formula

C15H12BrNO

Molecular Weight

302.16 g/mol

IUPAC Name

4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile

InChI

InChI=1S/C15H12BrNO/c1-18-15-6-2-11(3-7-15)8-13-9-14(16)5-4-12(13)10-17/h2-7,9H,8H2,1H3

InChI Key

MMJMQQHLKXHKAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 25 g of ethyl (4-methoxy-phenyl)-acetate, 27.4 g of 1-bromo-4-cyano-3-fluoro-benzene and 20 mL of N-methyl-pyrrolidin-2-one is slowly added to 31.4 g of potassium tert butoxide in 130 mL of N-methyl-pyrrolidin-2-one keeping the temperature below 10° C. After stirring for 1 hour at room temperature, 100 mL of methanol and 137 mL of 1 M aqueous sodium hydroxide are added and the mixture is stirred overnight at room temperature. The methanol fraction is evaporated, the residue is basified with 1 M aqueous sodium hydroxide and extracted with tert butyl-methyl ether. The aqueous phase is acidified with 4 M hydrochloric acid and extracted with ethyl acetate several times. The combined ethyl acetate extracts are evaporated and the residue together with 120 mL of N,N-dimethyl formamide and 24.9 g of potassium carbonate heated at 100° C. for 1 hour. The reaction mixture is diluted with aqueous sodium bicarbonate and extracted several times with ethyl acetate. The combined extracts are evaporated and the residue crystallized from methanol.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
31.4 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
137 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

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